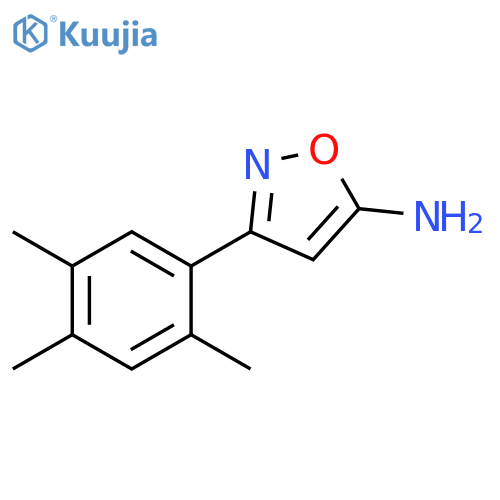Cas no 501116-28-5 (3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine)

501116-28-5 structure
商品名:3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine
- 5-Isoxazolamine, 3-(2,4,5-trimethylphenyl)-
-
- インチ: 1S/C12H14N2O/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,13H2,1-3H3
- InChIKey: FKBZPGMAQDKXPQ-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=CC(C2=CC(C)=C(C)C=C2C)=N1
じっけんとくせい
- 密度みつど: 1.112±0.06 g/cm3(Predicted)
- ふってん: 371.4±30.0 °C(Predicted)
- 酸性度係数(pKa): -1.59±0.10(Predicted)
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848471-1.0g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1848471-10.0g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1848471-10g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 10g |
$4729.0 | 2023-09-19 | ||
| Enamine | EN300-1848471-5.0g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1848471-0.1g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1848471-5g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 5g |
$3189.0 | 2023-09-19 | ||
| Enamine | EN300-1848471-0.25g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1848471-0.05g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1848471-0.5g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1848471-2.5g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 2.5g |
$2155.0 | 2023-09-19 |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
501116-28-5 (3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine) 関連製品
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 42464-96-0(NNMTi)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
